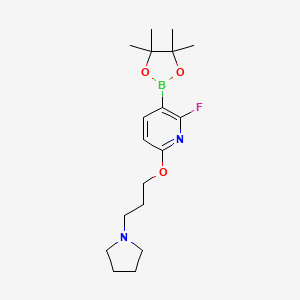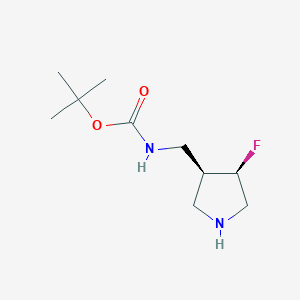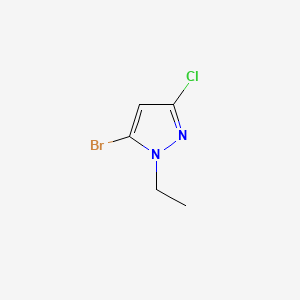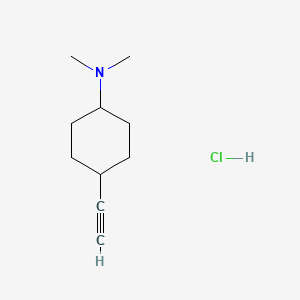
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is a synthetic steroid compound. It is structurally related to cortisone and other corticosteroids, which are hormones produced by the adrenal cortex. These compounds are known for their anti-inflammatory and immunosuppressive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and esterification reactions. Specific reagents and catalysts are used to achieve the desired functional groups at specific positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at position 21 can yield a ketone, while reduction of the ketone at position 20 can yield a hydroxyl group.
Applications De Recherche Scientifique
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound also affects various signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortisone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A corticosteroid used to treat inflammation and allergic reactions.
Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.
Uniqueness
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ester group at position 17 enhances its stability and bioavailability compared to other corticosteroids.
Propriétés
Formule moléculaire |
C25H34O6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H34O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-18,22,26H,4-11,13-14H2,1-3H3/t17-,18-,22+,23-,24-,25-/m0/s1 |
Clé InChI |
ITUCFIPQFMQBLT-PNOCSVDBSA-N |
SMILES isomérique |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES canonique |
CCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)



![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)






![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)


